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Compound of Interest

Compound Name: ATB107

Cat. No.: B15600856 Get Quote

A detailed examination of the isoniazid analogue "compound 107" and other novel anti-

tuberculosis agents, including Bedaquiline, SQ109, and TCA1, offers a promising outlook for

the future of tuberculosis treatment. These compounds exhibit potent activity against

Mycobacterium tuberculosis (M.tb), including drug-resistant strains, through diverse and

innovative mechanisms of action.

This guide provides a comparative analysis of these novel compounds, presenting available

quantitative data, detailed experimental protocols for key assays, and visualizations of their

mechanisms of action to aid researchers, scientists, and drug development professionals in the

field of tuberculosis research.

Executive Summary
The global health challenge posed by tuberculosis, particularly the rise of multidrug-resistant

(MDR) and extensively drug-resistant (XDR) strains, necessitates the development of new

therapeutics. This analysis focuses on four promising compounds:

Compound 107: An isoniazid analogue that, like its parent drug, is presumed to inhibit

mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Bedaquiline (TMC207): A diarylquinoline that targets the proton pump of ATP synthase,

disrupting cellular energy metabolism.
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SQ109: An ethylenediamine that inhibits the MmpL3 transporter, preventing the transport of

mycolic acid precursors.

TCA1: A small molecule with a dual mechanism of action, inhibiting both cell wall

biosynthesis (via DprE1) and molybdenum cofactor biosynthesis (via MoeW).

Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of the selected compounds

based on available experimental data.

Compound M.tb Strain MIC (μg/mL) Reference

Compound 107 H37Rv 0.40 [1]

MDR strains Superior to Isoniazid [2]

Bedaquiline H37Rv 0.015 - 0.12 [3][4]

MDR/XDR strains 0.12 (MIC₉₀) [5]

SQ109 H37Rv 0.2 - 0.78 [6]

MDR/XDR strains
0.25 - 1.0 (MIC₉₀ -

MIC₉₉)
[7]

TCA1 H37Rv 0.19 (MIC₅₀) [8]

Drug-resistant strains Potent activity [9]

Table 1: In Vitro Efficacy (Minimum Inhibitory Concentration) of Novel Anti-TB Compounds. MIC

values represent the lowest concentration of a drug that inhibits the visible growth of a

microorganism.
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Compound Animal Model
Dosing
Regimen

Reduction in
Bacterial Load
(log₁₀ CFU)

Reference

Bedaquiline Mouse
25 mg/kg, 5

days/week

Significant

reduction in lung

CFU

[10]

SQ109 Mouse Not specified
>30% reduction

in time to cure
[11]

TCA1 Mouse

40 mg/kg, 5

days/week for 4

weeks

0.5 log in lung,

1.5 log in spleen
[12]

Table 2: In Vivo Efficacy of Novel Anti-TB Compounds in Murine Models. CFU (Colony Forming

Units) are a measure of viable bacterial numbers.

Mechanisms of Action and Signaling Pathways
The novel compounds discussed employ distinct strategies to combat M. tuberculosis. These

mechanisms are visualized in the following diagrams.

Compound 107 and Isoniazid: Inhibition of Mycolic Acid
Synthesis
Compound 107, as an analogue of isoniazid, is presumed to share its mechanism of action.

Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The

activated form then inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key

enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.

[7][13][14]
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Caption: Mechanism of Isoniazid and Compound 107.

Bedaquiline (TMC207): Targeting ATP Synthase
Bedaquiline specifically inhibits the F1Fo-ATP synthase in M. tuberculosis. It binds to the c-

subunit of the Fo rotor ring, effectively stalling the rotation of the synthase and halting ATP

production, which is essential for the bacterium's energy supply.[15][16][17]
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Caption: Bedaquiline's inhibition of ATP synthase.

SQ109: MmpL3 Transporter Inhibition
SQ109 targets MmpL3, a transmembrane transporter essential for the export of trehalose

monomycolate (TMM), a precursor for mycolic acid incorporation into the cell wall. By inhibiting

MmpL3, SQ109 disrupts the assembly of the outer mycobacterial membrane.[17][18][19]
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Caption: SQ109's inhibition of the MmpL3 transporter.

TCA1: Dual Inhibition of DprE1 and MoeW
TCA1 exhibits a unique dual mechanism, targeting two separate pathways. It inhibits DprE1, an

enzyme involved in the synthesis of the mycobacterial cell wall, and MoeW, an enzyme in the

molybdenum cofactor biosynthesis pathway. This dual action is effective against both

replicating and non-replicating bacteria.[9][20][21]
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Caption: Dual mechanism of action of TCA1.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of

findings.

In Vitro Susceptibility Testing: Microplate Alamar Blue
Assay (MABA)
This assay is a common method to determine the Minimum Inhibitory Concentration (MIC) of a

compound against M. tuberculosis.

Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that is blue in its

oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest

drug concentration that prevents this color change.[5][12]

Protocol:
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Preparation of Drug Plates:

In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC

(oleic acid-albumin-dextrose-catalase) to all wells.

Add 100 µL of the test compound at its highest concentration to the first well of a row.

Perform two-fold serial dilutions across the plate. The last well serves as a drug-free

control.

Inoculum Preparation:

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9

broth.

Inoculation and Incubation:

Add 100 µL of the prepared inoculum to each well of the drug plate.

Seal the plate and incubate at 37°C for 7 days.

Addition of Alamar Blue and Reading:

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each

well.

Incubate for another 24 hours.

Visually assess the color change. A blue color indicates inhibition of growth, while a pink

color indicates growth. The MIC is the lowest concentration of the compound that remains

blue.

In Vivo Efficacy Testing: Murine Model of Chronic
Tuberculosis
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The mouse model is a standard for evaluating the in vivo efficacy of anti-TB drug candidates.[8]

[13]

Principle: Mice are infected with M. tuberculosis to establish a chronic infection. The efficacy of

a test compound is determined by its ability to reduce the bacterial load in the lungs and spleen

compared to untreated or standard-of-care treated control groups.

Protocol:

Infection of Mice:

Infect BALB/c mice via a low-dose aerosol route with M. tuberculosis H37Rv to deliver

approximately 100-200 bacilli to the lungs.

Allow the infection to establish for 4-6 weeks to create a chronic infection model.

Drug Administration:

Randomly assign infected mice to treatment groups: vehicle control, standard-of-care

(e.g., isoniazid + rifampicin), and the experimental compound at various doses.

Administer drugs daily or as per the specific regimen (e.g., 5 days a week) for a defined

period (e.g., 4-8 weeks) via oral gavage or another appropriate route.

Assessment of Bacterial Load:

At the end of the treatment period, euthanize the mice.

Aseptically remove the lungs and spleens.

Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the number of colonies to determine the CFU per organ.
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Data Analysis:

Express the data as log₁₀ CFU per organ.

Compare the bacterial loads between the treatment groups and the control group to

determine the efficacy of the test compound.

Conclusion
The novel anti-tuberculosis compounds "compound 107," Bedaquiline, SQ109, and TCA1

represent significant advancements in the fight against tuberculosis. Their diverse mechanisms

of action, targeting different essential pathways in M. tuberculosis, offer the potential to

overcome existing drug resistance and shorten treatment durations. The data and protocols

presented in this guide are intended to facilitate further research and development of these and

other novel anti-TB agents, ultimately contributing to the global effort to eradicate this

devastating disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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